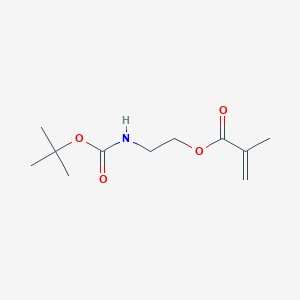

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate

Description

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate (CAS 89743-52-2, molecular formula: C₁₁H₁₉NO₄) is a functionalized methacrylate monomer containing a tert-butoxycarbonyl (BOC)-protected amino group. This compound is synthesized through esterification and protection reactions, as demonstrated in Reference Examples 87 and 88 of EP 4 374 877 A2 . The BOC group enhances stability during chemical synthesis, making it valuable in polymer chemistry and drug delivery systems where controlled deprotection is required .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWCSJMONGVKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457629 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89743-52-2 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Protection and Methacrylation Strategy

The predominant synthetic pathway involves a two-step sequence: amine protection using tert-butoxycarbonyl (Boc) groups, followed by methacrylation of the hydroxyl-terminated intermediate.

Boc Protection of Primary Amines

The starting material, N-(2-hydroxyethyl)ethylenediamine, undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM) at −10°C under nitrogen. This step selectively protects primary amines, yielding tert-butyl-2-(((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate (BocAEAE) with 64% yield. The reaction mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by the low temperature to minimize side reactions.

Methacrylation of the Hydroxyl Group

The Boc-protected intermediate (BocAEAE) is subsequently reacted with methacryloyl chloride in DCM at 0°C, using triethylamine as a base to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of methacryloyl chloride. After 4 hours at 0°C and 15 hours at room temperature, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), achieving an 84% yield of BocAEAEMA.

Detailed Procedure and Optimization

Reagents and Solvents

Reaction Conditions

| Parameter | Boc Protection Step | Methacrylation Step |

|---|---|---|

| Temperature | −10°C | 0°C → RT |

| Time | 24 hours | 19 hours total |

| Atmosphere | N₂ | N₂ |

| Workup | Water-DCM extraction | Column chromatography |

Purification and Yield

-

BocAEAE : Purified via liquid-liquid extraction, yielding 64%.

-

BocAEAEMA : Silica gel chromatography (Rf = 0.19 in hexane:EA 4:1) yields 84%.

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃) data for BocAEAEMA:

-

δ 6.11–5.58 ppm : Vinyl protons (CH₂=C(CH₃)COO–).

-

δ 4.25–4.23 ppm : Methylene adjacent to ester (–COO–CH₂–).

-

δ 3.50–3.27 ppm : Methylene groups in the amine backbone (–CH₂–N–).

-

δ 1.45–1.42 ppm : tert-Butyl groups (18H, –C(CH₃)₃).

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 229.27 g/mol | |

| Density | 1.038 g/cm³ | |

| Melting point | 78–84°C | |

| Boiling point | 330.4°C (predicted) |

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

Increasing batch size to 500 mmol requires:

Alternative Protecting Groups

While Boc is standard, recent studies explore Fmoc and Alloc groups for orthogonal deprotection in sequential functionalization.

Challenges and Troubleshooting

Common Side Reactions

Solvent Alternatives

-

Tetrahydrofuran (THF) : Tested as a polar aprotic alternative to DCM but resulted in 12% lower yield due to reduced reagent solubility.

Applications in Polymer Science

BocAEAEMA serves as a precursor for pH-responsive polymers after Boc deprotection with trifluoroacetic acid. RAFT polymerization (using CPADB/AIBN in toluene) yields well-defined poly(BocAEAEMA) with Đ = 1.2–1.3, suitable for gene delivery systems .

Chemical Reactions Analysis

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: The compound can be polymerized to generate polymers with pendant amine functionality.

Deprotection: The tert-butoxycarbonyl (BOC) protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions. Major products formed from these reactions include polymers with amine functionality and various substituted derivatives .

Scientific Research Applications

Polymer Chemistry

1.1 Synthesis of Functional Polymers

Boc-AEMA is frequently employed in the synthesis of cationic polymers through radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This method allows for the creation of well-defined polymer architectures, including star and block copolymers. For instance, researchers have synthesized star polymers using Boc-AEMA as a monomer, which exhibited significant potential for gene delivery applications due to their ability to form complexes with nucleic acids .

1.2 Antimicrobial Polymers

The incorporation of Boc-AEMA into polymeric structures has been shown to enhance antimicrobial properties. Studies demonstrated that polymers synthesized from Boc-AEMA exhibited effective antibacterial activity against common pathogens like Escherichia coli and Bacillus subtilis. The mechanism involved the disruption of bacterial cell walls through mechanical shearing and contact with antimicrobial agents integrated into the polymer matrix .

Drug Delivery Systems

2.1 pH-Responsive Nanoparticles

Boc-AEMA has been utilized in developing pH-responsive nanoparticles for targeted drug delivery. For example, a study reported the synthesis of amphiphilic copolymers using Boc-AEMA that could encapsulate chemotherapeutic agents like doxorubicin. These nanoparticles demonstrated enhanced uptake by tumor cells, facilitated by folic acid conjugation, promoting endocytosis and subsequent drug release in acidic tumor microenvironments .

2.2 Gene Delivery Applications

The ability of Boc-AEMA-based polymers to form stable complexes with siRNA has been explored for gene therapy applications. The cationic nature of the polymers allows for effective encapsulation and protection of nucleic acids during delivery, enhancing transfection efficiency in vitro and potentially in vivo .

Adhesives and Coatings

Boc-AEMA is also applied in the adhesive and coatings industry due to its ability to enhance adhesion properties and film formation. Its incorporation into formulations can improve the mechanical strength and durability of coatings while providing additional functionalities like antimicrobial properties .

Case Studies

Mechanism of Action

The mechanism of action of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester primarily involves its ability to polymerize and form polymers with pendant amine functionality. The BOC protecting group can be removed under acidic conditions, exposing the amine group, which can then participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the polymer or derivative formed .

Comparison with Similar Compounds

Ethyl 2-((tert-Butoxycarbonyl)amino)acetate (CAS 111652-20-1)

- Molecular Formula: C₉H₁₇NO₄

- Key Features: Shares the BOC-protected amino group but replaces the methacrylate backbone with an ethyl ester.

- Applications : Primarily used as a peptide synthesis intermediate. Its similarity score (0.98) to the target compound highlights structural parallels, though the absence of a polymerizable methacrylate group limits its use in material science .

2-(Diethylamino)ethyl Methacrylate (CAS 105-16-8)

- Molecular Formula: C₁₀H₁₉NO₂

- Key Features: Contains a diethylamino group instead of the BOC-protected amino group. The tertiary amine enables pH-responsive behavior in polymers.

- Applications : Widely used in coatings, adhesives, and stimuli-responsive hydrogels. Unlike the BOC-protected derivative, it lacks acid-labile protection, limiting its use in controlled-release systems .

n-Butyl Methacrylate (CAS 97-88-1)

- Molecular Formula : C₈H₁₄O₂

- Key Features: A simple methacrylate ester without amino or protective groups.

- Applications: Common monomer in acrylic resins and plastics. Its non-functionalized structure contrasts with the target compound’s reactivity and biomedical utility .

2-(Benzoyloxy)ethyl Methacrylate

- Molecular Formula : C₁₃H₁₄O₄

- Key Features: Features a benzoyloxy group instead of the BOC-amino group. The aromatic ester enhances UV stability but lacks amino functionality.

- Applications: Used in UV-curable coatings and dental materials. The absence of a reactive amino group limits post-polymerization modifications .

Comparative Data Table

Research Findings and Functional Differences

- Reactivity : The BOC group in the target compound allows selective deprotection under acidic conditions, enabling post-polymerization functionalization—a feature absent in n-butyl methacrylate or 2-(benzoyloxy)ethyl methacrylate .

- Thermal Stability: Tertiary amine-containing derivatives (e.g., 2-(diethylamino)ethyl methacrylate) exhibit lower thermal stability compared to BOC-protected compounds due to amine degradation at high temperatures .

- Biological Compatibility: The BOC group reduces cytotoxicity, making the target compound preferable in biomedical applications over unprotected amino analogs .

Biological Activity

Introduction

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate (Boc-AEMA) is an organic compound notable for its methacrylate structure combined with a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in polymer chemistry, particularly in the synthesis of polymers with specific functionalities. While specific biological activities of Boc-AEMA have not been extensively documented, its structural characteristics suggest potential applications in biocompatible materials and drug delivery systems.

- Molecular Formula : C₉H₁₅N₁O₄

- Molecular Weight : Approximately 229.27 g/mol

- Structure : The compound features a methacrylate group that allows for radical polymerization and a Boc group that can be removed under acidic conditions, regenerating the free amine functionality.

Synthesis

The synthesis of Boc-AEMA typically involves the reaction of 2-aminoethanol with tert-butyl acrylate followed by methacrylation. This method allows for controlled introduction of both the amine and methacrylate functionalities.

General Synthesis Steps :

- React 2-aminoethanol with tert-butyl acrylate.

- Perform methacrylation to introduce the methacrylate group.

- Purification to achieve desired purity and yield.

1. Polymerization and Biocompatibility

Boc-AEMA can participate in free radical polymerization, forming polymers that may be utilized in biomedical applications due to their biocompatibility. Methacrylate derivatives are known to form hydrogels and other functional biomaterials, which have applications in drug delivery systems and tissue engineering .

2. Potential Applications

- Drug Delivery Systems : Polymers derived from Boc-AEMA could be engineered to release therapeutic agents in a controlled manner.

- Biocompatible Materials : The ability to form hydrogels suggests potential use in medical devices or implants where compatibility with biological tissues is crucial.

Comparative Analysis with Similar Compounds

A comparison of Boc-AEMA with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-methylprop-2-enoate | C₅H₈O₂ | Simpler structure, widely used in organic synthesis |

| 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate | C₉H₁₅NO₄ | Lacks the Boc group, different reactivity |

| Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester | C₁₁H₁₉NO₄ | Similar protecting group but different functional groups |

Case Studies and Research Findings

Research into methacrylate esters has demonstrated their low toxicity profiles, with studies indicating minimal acute oral or dermal toxicity . For instance, in a study involving various methacrylate monomers, none exhibited endocrine disrupting activity, and most were non-mutagenic in bacterial test systems . This suggests that Boc-AEMA may also possess a favorable safety profile for potential biomedical applications.

Study Highlights:

- Toxicity Studies : Methacrylate esters showed low toxicity across multiple studies, making them suitable for applications involving human exposure.

- Polymerization Behavior : The polymerization rates of various methacrylates were compared, indicating that Boc-AEMA could behave similarly under certain conditions .

Q & A

Q. What are the recommended methods for synthesizing 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a methacrylate precursor. Key steps include:

- Protection of the amino group : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to prevent side reactions .

- Esterification : The protected amine is esterified with methacrylic acid derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Purification : Column chromatography or recrystallization ensures high purity.

Q. Critical Factors :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : The compound may cause dermal/ocular irritation. Use PPE (gloves, goggles) and work in a fume hood. Toxicity data from structurally similar methacrylates indicate LD₅₀ (oral, rat) > 2000 mg/kg, but sensitization risks exist .

- Polymerization Hazard : The monomer can self-polymerize exothermically. Inhibitors (e.g., hydroquinone) are often added, and storage at 2–8°C is recommended .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (e.g., tert-butyl signal at ~1.4 ppm) and methacrylate backbone (vinyl protons at 5.5–6.1 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, especially for residual monomers or deprotected amines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ expected for C₁₁H₁₉NO₄: 260.1263) .

Q. How can statistical experimental design optimize copolymer formulations incorporating this monomer?

Methodological Answer: Central composite design (CCD) or response surface methodology (RSM) can systematically evaluate monomer ratios, initiator concentrations, and reaction temperatures. For example:

- Variables : Monomer concentration, crosslinker ratio, initiator type (e.g., AIBN vs. thermal initiators).

- Responses : Glass transition temperature (Tg), tensile strength, or encapsulation efficiency .

Case Study : A CCD study for automotive clearcoats demonstrated that increasing 2-((tert-Boc)amino)ethyl methacrylate content by 15% improved hardness by 20% without compromising solids content .

Q. What role does the Boc group play in facilitating controlled polymerizations or post-polymerization modifications?

Methodological Answer: The Boc group serves dual purposes:

- Temporary Protection : It shields the amine during radical polymerization, preventing side reactions (e.g., chain transfer). Post-polymerization, the Boc group is cleaved under acidic conditions (e.g., TFA/DCM) to yield primary amines for further functionalization .

- Solubility Modifier : The hydrophobic tert-butyl moiety enhances solubility in organic solvents during synthesis, enabling homogeneous polymerization .

Example : In a nanomaterial study, Boc-protected methacrylate enabled spatial separation of reactive components in PMMA capsules, which were later activated by pH-triggered deprotection .

Q. How do mechanistic studies elucidate the polymerization kinetics of this monomer?

Methodological Answer:

- Kinetic Analysis : Real-time FTIR or NMR tracks monomer conversion. For radical polymerization, the Mayo-Williams equation models chain-transfer effects.

- Chain-Length Distribution : SEC-MALS (size-exclusion chromatography with multi-angle light scattering) reveals dispersity (Ð) trends.

Key Finding : Studies on analogous methacrylates show that steric hindrance from the Boc group reduces propagation rate (kₚ) by 30% compared to unsubstituted methacrylates, increasing reaction time by ~20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.